1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)15-17-18-16(21-15)12-5-7-19(8-6-12)14(20)10-13-4-3-9-22-13/h3-4,9,11-12H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPQYFKOQWGBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The oxadiazole ring is typically formed via cyclodehydration of diacylhydrazides using dehydrating agents. A scalable method involves:
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Reacting 4-(hydrazinecarbonyl)piperidine-1-carboxylate with isobutyryl chloride in tetrahydrofuran (THF) at 0–5°C to form a diacylhydrazide intermediate.
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Cyclizing the intermediate with phosphorus oxychloride (POCl₃) at 70–80°C for 6–8 hours, yielding 5-(propan-2-yl)-2-(piperidin-4-yl)-1,3,4-oxadiazole .
Key Data:
Alternative Oxidizing Agents
For improved yields, 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of potassium iodide (KI) enables efficient cyclization at 25–30°C, achieving yields up to 95%. This method avoids extreme temperatures, enhancing safety for large-scale production.
Synthesis of 2-(Thiophen-2-yl)Acetyl Moiety
Friedel-Crafts Acylation of Thiophene
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Thiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C.
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The reaction yields 2-(thiophen-2-yl)acetyl chloride , which is isolated via distillation (bp 110–112°C/1.73 kPa).
Key Data:
Grignard Route for Ethyl Chain Introduction
An alternative pathway involves:
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Grignard Reaction : 2-Bromothiophene reacts with magnesium in THF/toluene (1:1) to form a thienylmagnesium bromide.
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Addition of Ethylene Oxide : The Grignard reagent reacts with ethylene oxide at 9°C, followed by acidification to yield 2-(thiophen-2-yl)ethanol .
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Oxidation to Ketone : The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 2-(thiophen-2-yl)acetyl ketone .
Coupling of Intermediate Moieties
Amide Bond Formation
The final step involves coupling the oxadiazole-piperidine intermediate with 2-(thiophen-2-yl)acetyl chloride:
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Conditions : The reaction is conducted in DCM with triethylamine (TEA) as a base at 25–30°C for 4–6 hours.
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Workup : The crude product is purified via recrystallization from isopropanol/water (4:1) to remove unreacted starting materials.
Key Data:
Large-Scale Considerations
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Solvent Choice : Isopropanol/water mixtures facilitate high-yield crystallizations without silica gel chromatography.
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Temperature Control : Maintaining 25–30°C during coupling prevents epimerization and side reactions.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution:
Oxidation: : The thiophene ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: : Reduction can occur at the oxadiazole ring, leading to ring-opened products.
Substitution: : The piperidine ring can undergo nucleophilic substitutions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halogens, alkyl halides
Major Products
Major products from these reactions include derivatives with modified oxadiazole, piperidine, and thiophene rings, which can significantly alter the compound’s properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features, which make it a versatile intermediate in organic synthesis. It serves as a building block for more complex molecules.
Biology and Medicine
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its pharmacokinetic properties are often studied to understand its potential as a therapeutic agent.
Industry
In the industrial sector, the compound is utilized in the development of new materials, such as polymers with specific electronic properties, and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action for 1-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one involves interactions with molecular targets such as enzymes or receptors. This could lead to the inhibition or activation of certain biological pathways, with the oxadiazole ring playing a critical role in these interactions through hydrogen bonding and electrostatic forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Thiophen-2-ylacetyl)-4-(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)Piperidine (C₁₇H₁₇N₃O₂S₂; Mol. Wt. 359.46)
- Structural Differences : Replaces the 5-(propan-2-yl) group on the oxadiazole with a thiophene ring.
- Functional Impact: The additional thiophene enhances aromaticity and may increase binding affinity to sulfur-rich enzyme active sites (e.g., cytochrome P450).
- Pharmacological Relevance : Thiophene-containing analogs are often explored for CNS activity due to improved blood-brain barrier penetration.
1-{5-Aryl-2-[5-(4-Fluorophenyl)-Thiophen-2-yl][1,3,4]Oxadiazol-3-yl}Ethanone Derivatives
- Structural Differences : Substitutes the piperidine ring with aryl groups and introduces a fluorophenyl-thiophene hybrid on the oxadiazole.
- Functional Impact: Fluorine atoms enhance electronegativity and bioavailability via C-F bonding interactions.
- Pharmacological Data : Compound 7d (with a pyridinyl substituent) showed anticancer activity against MCF7 cells (IC₅₀ ≈ 5-fluorouracil), suggesting fluorinated thiophene-oxadiazole hybrids are promising for oncology .
1-{2-[3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl]Azepan-1-yl}-2-(Thiophen-2-yl)Ethan-1-One
- Structural Differences : Replaces piperidine with azepane (7-membered ring) and positions the oxadiazole at the 2-position.
- Functional Impact : The larger azepane ring may reduce conformational rigidity, affecting binding specificity. The pyridine substituent introduces hydrogen-bonding capability but could increase metabolic susceptibility.
- Pharmacological Relevance : Azepane derivatives are studied for kinase inhibition, though their broader ring systems may compromise selectivity.
2-[(4-Fluorophenyl)Sulfanyl]-1-{4-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Piperidin-1-yl}Ethan-1-One (C₁₉H₁₈FN₃O₃S; Mol. Wt. 387.4)
- Structural Differences : Substitutes thiophene with furan and adds a 4-fluorophenylsulfanyl group.
- Functional Impact: Furan’s reduced aromaticity compared to thiophene may decrease π-π interactions.
- Pharmacokinetic Note: Fluorine enhances lipophilicity, but furan’s oxygen atom may increase polarity, balancing solubility.
Key Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The isopropyl group in the target compound likely reduces oxidative metabolism compared to thiophene- or furan-substituted analogs, as alkyl chains are less prone to phase I oxidation .
- Anticancer Activity : Fluorophenyl-thiophene hybrids (e.g., 7d ) show that electron-withdrawing groups enhance cytotoxicity, but bulky substituents (e.g., isopropyl) may improve target selectivity by reducing off-site binding.
- Synthetic Feasibility: Piperidine-linked oxadiazoles are typically synthesized via nucleophilic substitution (e.g., SN2 reactions with α-bromoacetophenones ), whereas azepane analogs require larger-ring cyclization strategies, increasing synthetic complexity .
Biological Activity
The compound 1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a novel organic molecule that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring system is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Molecular Characteristics
- Chemical Formula : CHNOS
- Molecular Weight : 302.38 g/mol
- IUPAC Name : 1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- SMILES : CC(C)N1C(=O)C(C)N(C1)C2=CC=CS2
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives similar to the target compound exhibit IC values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Case Study: Oxadiazole Derivatives
A study published in PMC reported that certain oxadiazole derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. Specifically, a derivative with a similar structure to our compound showed an IC value of approximately 92.4 µM across a panel of 11 different cancer cell lines . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer activity.
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular functions. The presence of thiophene rings in conjunction with oxadiazole enhances this activity, making them promising candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazoles has been documented in various studies. Compounds within this class have shown efficacy in reducing inflammation markers in vitro and in vivo models. For instance, a related study indicated that certain oxadiazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
The biological activities of 1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, altering their function and leading to apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one?
- Methodological Answer : The synthesis typically involves sequential steps: (i) formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions, (ii) functionalization of the piperidine ring through nucleophilic substitution, and (iii) coupling with thiophene derivatives. Key conditions include:
- Use of dimethylformamide (DMF) or dichloromethane as solvents under inert atmospheres (N₂ or Ar) to prevent oxidation .
- Temperature control (e.g., reflux at 80–100°C for oxadiazole formation) to optimize yield and minimize side reactions .
- Catalysts like POCl₃ or thionyl chloride for activating intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, 80°C, 6 h | 65–70 | >95% |
| Piperidine substitution | K₂CO₃, DMF, 60°C | 75–80 | >90% |
| Thiophene coupling | Pd(PPh₃)₄, THF, reflux | 50–55 | >85% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, oxadiazole C=O at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.12) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What structural motifs contribute to its potential pharmacological activity?
- Methodological Answer : The 1,3,4-oxadiazole moiety enhances electron-withdrawing properties and metabolic stability, while the piperidine ring improves solubility and bioavailability. The thiophene group facilitates π-π stacking interactions with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the propan-2-yl group on the oxadiazole (e.g., replace with cyclopropyl or fluorinated alkyl) to assess steric/electronic effects on target binding .
- Biological Assays : Test derivatives against validated targets (e.g., antimicrobial assays using Staphylococcus aureus or kinase inhibition screens) .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with active sites (e.g., EGFR kinase) .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables .
- Side-Product Analysis : Use LC-MS to identify by-products (e.g., oxadiazole ring-opening under acidic conditions) .
- Biological Replicates : Validate bioactivity with orthogonal assays (e.g., cell viability + enzymatic activity) to rule out false positives .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate cytochrome P450 interactions, highlighting risks of rapid metabolism via CYP3A4 .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation of thiophene to sulfoxide) using software like MetaSite .
Q. What experimental approaches validate enantiomeric purity if chiral centers are introduced?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for absolute configuration determination .
Key Data Contradictions & Solutions
- Issue : Discrepancies in antimicrobial activity (e.g., varying MIC values against E. coli).
- Resolution : Standardize bacterial strains, culture media, and compound solubilization protocols (e.g., use DMSO ≤0.1% v/v) .
- Issue : Divergent synthetic yields (50–80%) for piperidine substitution steps.
- Resolution : Optimize base strength (e.g., replace K₂CO₃ with Cs₂CO₃ for better nucleophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
